Bis(2,6-dichlorophenyl)ethane-1,2-dione
Description
Properties
CAS No. |
75806-06-3 |
|---|---|
Molecular Formula |
C14H6Cl4O2 |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
1,2-bis(2,6-dichlorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6Cl4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
DWQQURSQUNGIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen of 2,6-dichlorophenol attacks the carbonyl carbon of oxalyl chloride. Pyridine acts as both a base and a catalyst, neutralizing the hydrochloric acid byproduct and driving the reaction to completion. The general stoichiometry is as follows:
$$
2 \, \text{C}6\text{H}3\text{Cl}2\text{OH} + \text{ClCOCOCl} \xrightarrow{\text{pyridine}} \text{C}{14}\text{H}6\text{Cl}4\text{O}_2 + 2 \, \text{HCl}
$$
Key parameters influencing yield and purity include:
- Temperature : Reactions are typically conducted at 0–5°C initially, followed by gradual warming to room temperature.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize side reactions.
- Molar Ratios : A 2:1 molar ratio of 2,6-dichlorophenol to oxalyl chloride ensures complete conversion.
Industrial-scale production employs continuous-flow reactors to enhance heat dissipation and reduce byproduct formation, achieving yields exceeding 85%.
Oxidation of 2,6-Dichlorobenzaldehyde Derivatives
An alternative route involves the oxidation of 2,6-dichlorobenzaldehyde to form the diketone structure. While less common than the oxalyl chloride method, this approach is notable for its compatibility with green chemistry principles.
Oxidative Coupling and Catalysts
In this method, 2,6-dichlorobenzaldehyde undergoes oxidative coupling using catalysts such as copper(I) iodide or palladium acetate in the presence of oxygen or peroxides. The reaction mechanism involves the formation of a geminal diol intermediate, which is subsequently dehydrogenated to the diketone:
$$
2 \, \text{C}7\text{H}4\text{Cl}2\text{O} \xrightarrow[\text{O}2]{\text{CuI}} \text{C}{14}\text{H}6\text{Cl}4\text{O}2 + \text{H}_2\text{O}
$$
Advantages :
- Avoids the use of highly reactive oxalyl chloride.
- Amenable to microwave-assisted synthesis for reduced reaction times.
Limitations :
- Lower yields (60–70%) compared to the primary method.
- Requires stringent control over oxygen levels to prevent over-oxidation.
Literature-Based Methods: Davidson (1980) and Jain (2005)
Davidson et al. (1980) Approach
Davidson’s pioneering work utilized a Ullmann-type coupling between 2,6-dichlorophenyl iodide and oxalic acid derivatives under copper catalysis. This method, though historically significant, has largely been supplanted by more efficient protocols.
$$
2 \, \text{C}6\text{H}3\text{Cl}2\text{I} + \text{C}2\text{O}4^{2-} \xrightarrow{\text{Cu}} \text{C}{14}\text{H}6\text{Cl}4\text{O}_2 + 2 \, \text{I}^-
$$
Key Findings :
Jain et al. (2005) Protocol
Jain’s method introduced phase-transfer catalysis to improve reaction efficiency. Using tetrabutylammonium bromide (TBAB) as a catalyst, the reaction between 2,6-dichlorophenol and oxalyl chloride proceeds at room temperature in a biphasic system (water/dichloromethane).
$$
\text{Yield} = 88\% \, \text{with} \, \text{TBAB}, \, \text{vs.} \, 72\% \, \text{without catalyst}
$$
Advancements :
- Reduced energy consumption.
- Enhanced selectivity due to minimized hydrolysis of oxalyl chloride.
Comparative Analysis of Preparation Methods
The table below summarizes the critical parameters of each synthesis route:
Key Insights :
- The oxalyl chloride method remains the gold standard for high-yield, large-scale production.
- Phase-transfer catalysis offers a sustainable alternative with comparable efficiency.
- Oxidation routes, while greener, require further optimization to compete industrially.
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dichlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Bis(2,6-dichlorophenyl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2,6-dichlorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with Bis(2,6-dichlorophenyl)ethane-1,2-dione:
Key Observations:
- Halogen Effects : Brominated analogs (e.g., 1,2-Bis(4-bromophenyl)ethane-1,2-dione) exhibit reactivity in Stille coupling, suggesting that the chlorinated version may also participate in similar cross-coupling reactions but with altered kinetics due to chlorine’s stronger electron-withdrawing nature .
- Heteroatom Influence: Replacing the diketone core with phosphorus (e.g., 1,2-Bis(dichlorophosphino)ethane) shifts applications toward catalysis or ligand design, highlighting the versatility of bis-aryl ethane derivatives .
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